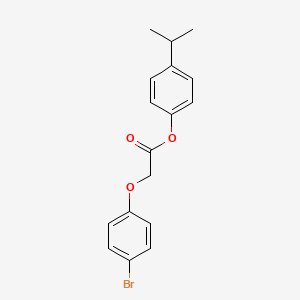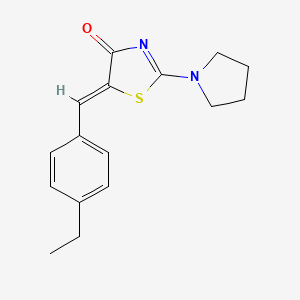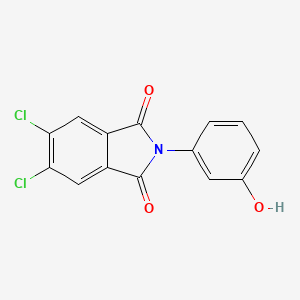![molecular formula C19H20ClN5O2 B5578157 4-[(2-amino-5,6,7,8-tetrahydro-4-quinazolinyl)carbonyl]-1-(3-chlorophenyl)-2-piperazinone](/img/structure/B5578157.png)
4-[(2-amino-5,6,7,8-tetrahydro-4-quinazolinyl)carbonyl]-1-(3-chlorophenyl)-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazoline derivatives, including compounds similar to the one , often involves multistep chemical reactions, starting from basic aromatic or heteroaromatic substrates. A notable approach for synthesizing quinazolin-2-ones and related compounds involves palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives, presenting a straightforward method for producing quinazoline derivatives efficiently (Costa et al., 2004). Additionally, the cyclocondensation of anthranilic acid derivatives with aldehydes has been employed to prepare quinazolin-6-ones, highlighting the versatility of synthetic routes for these compounds (Dolzhenko et al., 2008).
Molecular Structure Analysis
The structural analysis of quinazoline derivatives reveals a complex interaction of rings that contribute to their potential biological activity. Techniques such as X-ray diffraction analysis have been utilized to determine the molecular structure of these compounds, providing insight into their 3D conformations and the spatial arrangement of substituents which are crucial for their biological activities (Wang et al., 2004).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, highlighting their reactivity and potential for further modification. The biotransformation of these compounds in human hepatic cytochrome P450 enzymes has been studied, revealing multiple metabolites and providing insights into their metabolism and possible interactions within biological systems (Minato et al., 2008).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility, melting point, and crystalline structure, are essential for their formulation and application in potential therapeutic contexts. These properties are often determined through empirical studies and contribute to the understanding of how these compounds can be utilized in various solvents and formulations.
Chemical Properties Analysis
The chemical properties, including the reactivity, stability, and interactions with biological targets, are fundamental to the application of quinazoline derivatives in medicinal chemistry. Studies have shown that these compounds exhibit significant binding affinity to various receptors, indicating their potential as therapeutic agents (Tamaoki et al., 2007).
Aplicaciones Científicas De Investigación
Synthesis and Quality Control
The compound has been studied in the context of synthesizing impurities of terazosin hydrochloride, an antihypertensive drug. For quality control of terazosin hydrochloride, three impurities were synthesized, including variants structurally related to the query compound. These impurities, confirmed by MS and ~1H-NMR, align with or exceed USP impurity standards, highlighting their potential in drug quality control (Wu Hong-na et al., 2015).
Antimicrobial and Antitumor Activities
The compound's scaffold, found in various molecules with significant pharmaceutical utility, has been explored for antimicrobial and antitumor applications. Novel 1,2,4-triazole derivatives synthesized from reactions involving primary amines showed promising antimicrobial activities, suggesting the compound's potential in developing new antimicrobial agents (H. Bektaş et al., 2010). Additionally, quinazoline derivatives containing piperazine moieties, structurally related to the query compound, demonstrated potent antiproliferative activities against various cancer cell lines, indicating their promise as antitumor agents (Wen Li et al., 2020).
Antibacterial Activity
Synthesized quinazoline derivatives have shown good to moderate antibacterial activity against gram-negative and positive bacteria. The structural diversity achieved through different substituents suggests the potential for developing new antibacterial agents with tailored properties (Mahmoud R. Akl et al., 2017).
Propiedades
IUPAC Name |
4-(2-amino-5,6,7,8-tetrahydroquinazoline-4-carbonyl)-1-(3-chlorophenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c20-12-4-3-5-13(10-12)25-9-8-24(11-16(25)26)18(27)17-14-6-1-2-7-15(14)22-19(21)23-17/h3-5,10H,1-2,6-9,11H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUQRLWZOVPGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)N)C(=O)N3CCN(C(=O)C3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(dimethylamino)-6-[(dimethylamino)methylene]-7-phenyl-7,8-dihydro-5(6H)-quinolinone](/img/structure/B5578075.png)
![8-ethoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5578076.png)
![N-{(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578081.png)
![2-(2-{[(6-hydroxy-1,4-oxazepan-6-yl)methyl]amino}ethyl)-1(2H)-phthalazinone dihydrochloride](/img/structure/B5578083.png)
![methyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate](/img/structure/B5578088.png)


![2-(2-chlorophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5578117.png)
![N-benzyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5578124.png)
![N-ethyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5578129.png)
![N-[1-(3-fluorophenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]cyclobutanecarboxamide](/img/structure/B5578131.png)
![3-[(1,3-benzodioxol-5-ylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5578136.png)
![3-[(3-iodo-4-methoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5578137.png)
